molecular formula C13H16N2O2 B2822158 N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide CAS No. 2305315-91-5

N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide

货号 B2822158
CAS 编号: 2305315-91-5
分子量: 232.283
InChI 键: PFWFOIIOUDOPJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide, also known as CPI-455, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is involved in the regulation of gene expression through the addition of methyl groups to histone proteins, which can lead to the repression of certain genes. CPI-455 has shown potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma and solid tumors.

作用机制

N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide targets the catalytic domain of EZH2, which is responsible for the addition of methyl groups to histone proteins. By inhibiting EZH2, N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide prevents the repression of tumor suppressor genes and promotes the expression of genes involved in apoptosis and cell cycle regulation. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has been shown to have a selective inhibitory effect on EZH2, with minimal effects on other histone methyltransferases. This selectivity is important for minimizing off-target effects and reducing toxicity. N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. In addition, N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has been shown to be well-tolerated in preclinical studies, with no significant toxic effects observed.

实验室实验的优点和局限性

The advantages of using N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide in lab experiments include its selectivity for EZH2, its good pharmacokinetic properties, and its potential as a therapeutic agent for cancer. However, there are also limitations to using N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide, including its cost and the need for specialized equipment and expertise to synthesize and handle the compound.

未来方向

There are several future directions for research on N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide and related compounds. One area of interest is the development of analogs with improved potency and selectivity for EZH2. Another area of interest is the identification of biomarkers that can predict response to N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide and other EZH2 inhibitors. In addition, there is ongoing research on the combination of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide with other cancer treatments, such as immunotherapy and targeted therapies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide in humans.

合成方法

The synthesis of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide involves several steps, starting with the reaction of 4-cyanopyridine with cyclobutylmagnesium bromide to form 4-cyclobutylpyridine. This compound is then reacted with 2-bromoethyl prop-2-enoate to form the desired product, N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide. The synthesis of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce analogs with different properties.

科学研究应用

N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has been extensively studied for its potential as a therapeutic agent for cancer. Preclinical studies have shown that N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide can inhibit the growth of lymphoma and solid tumors in vitro and in vivo. The mechanism of action of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide involves the inhibition of EZH2, which leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.

属性

IUPAC Name

N-[(2-cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-12(16)15-9-10-6-7-14-13(8-10)17-11-4-3-5-11/h2,6-8,11H,1,3-5,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWFOIIOUDOPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=NC=C1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-cyclobutoxypyridin-4-yl)methyl]prop-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。